Benzyl 3-formyl-1H-indole-1-carboxylate

Description

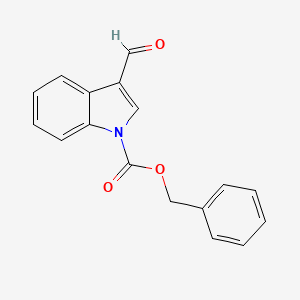

Benzyl 3-formyl-1H-indole-1-carboxylate is a heterocyclic compound featuring an indole core substituted with a formyl group at the 3-position and a benzyl ester at the 1-position. This structure renders it valuable in medicinal chemistry, particularly as a precursor for synthesizing bioactive molecules. Its reactivity at the formyl group allows for further functionalization, such as condensation reactions to form imidazole derivatives (e.g., compounds 37–39 in ) or incorporation into larger pharmacophores for drug discovery .

Properties

CAS No. |

74639-50-2 |

|---|---|

Molecular Formula |

C17H13NO3 |

Molecular Weight |

279.29 g/mol |

IUPAC Name |

benzyl 3-formylindole-1-carboxylate |

InChI |

InChI=1S/C17H13NO3/c19-11-14-10-18(16-9-5-4-8-15(14)16)17(20)21-12-13-6-2-1-3-7-13/h1-11H,12H2 |

InChI Key |

VWONFYRSPSSXJO-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC(=O)N2C=C(C3=CC=CC=C32)C=O |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)N2C=C(C3=CC=CC=C32)C=O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Benzyl 3-formyl-1H-indole-2-carboxylate

The positional isomer benzyl 3-formyl-1H-indole-2-carboxylate (CAS 124156-40-7) differs by the placement of the carboxylate group at the 2-position instead of the 1-position (). This subtle change alters electronic properties and steric accessibility:

- Molecular Formula: C₁₇H₁₃NO₃ (vs. C₁₇H₁₃NO₃ for the target compound).

tert-Butyl Analogs: tert-Butyl 3-formyl-1H-indole-1-carboxylate

The tert-butyl analog replaces the benzyl group with a bulkier tert-butyl ester (). This modification impacts:

- Solubility : The tert-butyl group enhances lipophilicity, improving membrane permeability in biological systems .

- Synthetic Utility : NMR data (¹³C: δ 176.9, 174.3; ¹H: δ 11.9) confirm its structural integrity, with applications in gold-catalyzed reactions for alkaloid synthesis .

Methyl Ester Derivatives: Methyl 1-methyl-1H-indole-5-carboxylate

Methyl esters like methyl 1-methyl-1H-indole-5-carboxylate (CAS 128742-76-7) lack the formyl group but share the carboxylate functionality (). Key differences include:

- Reactivity : The absence of a formyl group limits participation in Schiff base formation or nucleophilic additions.

- Molecular Weight : 205.2 g/mol (vs. 279.3 g/mol for the benzyl-formyl compound), influencing pharmacokinetic properties.

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.